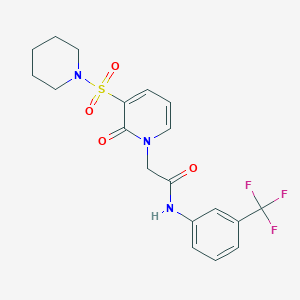

2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide features a pyridinone core substituted at position 3 with a piperidinylsulfonyl group and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl moiety. Key structural attributes include:

- Piperidinylsulfonyl group: The sulfonyl group improves solubility and may engage in polar interactions, while the piperidine ring contributes to conformational flexibility and basicity.

- 3-(Trifluoromethyl)phenyl group: The electron-withdrawing trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4S/c20-19(21,22)14-6-4-7-15(12-14)23-17(26)13-24-9-5-8-16(18(24)27)30(28,29)25-10-2-1-3-11-25/h4-9,12H,1-3,10-11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLRDHCBTXUSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 1251679-92-1) is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring, a piperidine sulfonamide moiety, and a trifluoromethyl phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of the compound is , with a molecular weight of 443.4 g/mol . The structural features contribute to its interaction with various biological targets, making it a candidate for further pharmacological investigation.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activities. For instance, piperidine derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancers that are BRCA-deficient, as these tumors rely on PARP for survival .

The proposed mechanism of action involves the compound's ability to bind to the active site of target enzymes or receptors, potentially leading to apoptosis in cancer cells. The trifluoromethyl group may enhance lipophilicity and bioavailability, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

In addition to its anticancer properties, preliminary data suggest that the compound may possess antimicrobial activity. Related pyridine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety is often associated with enhanced antibacterial properties due to its ability to inhibit bacterial dihydropteroate synthase .

Case Studies

- In Vivo Efficacy : In a xenograft model study, compounds structurally related to this molecule showed significant tumor regression in BRCA-deficient models, suggesting that they could serve as effective treatments for specific cancer types .

- Antibacterial Testing : A series of pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, indicating potential for further development as antibacterial agents .

Table 1: Biological Activity Overview

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular weight is approximately 443.4 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Research indicates that this compound exhibits notable anti-proliferative properties against various cancer cell lines. For instance, preliminary bioassays have shown that derivatives of this compound can inhibit the growth of mouse fibroblast L929 cells with IC50 values ranging from 36.5 µg/mL to 0.235 mg/mL, suggesting a cytostatic effect rather than cytotoxicity . This characteristic makes it a potential candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the piperidine sulfonamide followed by the introduction of the pyridine and acetamide functionalities. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that could enhance its biological efficacy or selectivity.

Case Studies and Research Findings

- Anti-Cancer Activity : A study demonstrated that related compounds showed significant anti-proliferative effects on cancer cell lines, indicating potential for development as anticancer agents .

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways .

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression, such as proteases, which play crucial roles in tumor metastasis .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: The pyridinone core in the target compound and supports lactam stability, whereas ’s triazolopyrimidinone introduces a fused heterocycle with distinct electronic properties . Replacement of piperidinylsulfonyl (target) with dimethylamino () reduces steric hindrance but may compromise solubility .

Substituent Effects :

- Trifluoromethylphenyl vs. Alkylphenyl : The target’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to ’s 2-ethyl-6-methylphenyl, which prioritizes steric accessibility .

- Piperidinylsulfonyl vs. Propynyl : ’s propynyl group offers synthetic versatility (e.g., copper-catalyzed cycloadditions), whereas the target’s piperidinylsulfonyl may improve target affinity through sulfonyl-protein interactions .

Bioactivity Considerations: Compound 5b () demonstrated anti-fibrotic activity, suggesting the pyridinone-acetamide scaffold’s relevance in modulating fibrosis pathways . The absence of bioactivity data for the target compound and –17 limits direct pharmacological comparisons but highlights structural optimization opportunities.

Research Findings and Implications

- Solubility and Binding: The piperidinylsulfonyl group in the target compound likely enhances aqueous solubility compared to dimethylamino () or alkylphenyl () analogs, critical for oral bioavailability .

- Metabolic Stability : The trifluoromethyl group (target, ) is a common strategy to slow oxidative metabolism, extending half-life in vivo.

- Synthetic Accessibility: ’s propynyl group and ’s triazolopyrimidinone core illustrate divergent synthetic routes, emphasizing the scaffold’s adaptability for medicinal chemistry campaigns .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions, including coupling steps using reagents like HOBt and EDC in dimethylformamide (DMF) at 40°C, followed by extraction with ethyl acetate and purification via column chromatography . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Key functional groups (e.g., sulfonyl, trifluoromethyl) are validated through IR spectroscopy and elemental analysis .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Initial screening often includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric readouts. Cell-based viability assays (MTT or ATP luminescence) in relevant cancer or microbial models are conducted at concentrations ranging from 1 nM to 100 µM. Dose-response curves are plotted to determine IC₅₀ values .

Q. What role do the sulfonyl and trifluoromethyl groups play in its reactivity?

The piperidinylsulfonyl group enhances hydrogen-bonding interactions with target proteins, while the trifluoromethylphenyl moiety improves metabolic stability and lipophilicity, as evidenced by logP calculations and molecular docking studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the final coupling step?

Yield optimization involves varying solvent polarity (e.g., DMF vs. acetonitrile), temperature (30–60°C), and catalyst loading. For example, increasing EDC stoichiometry from 1.2 to 1.5 equivalents improved yields from 65% to 82% in analogous sulfonamide couplings . Purification via gradient HPLC (C18 column, 5–95% acetonitrile/water) ensures >95% purity, critical for reproducible bioactivity .

Q. What computational strategies predict binding modes and off-target effects?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (50 ns trajectories) assess stability in target binding pockets. Pharmacophore modeling screens for off-target interactions using databases like ChEMBL, prioritizing kinases and GPCRs .

Q. How are structure-activity relationships (SAR) explored for lead optimization?

Systematic substituent variation (e.g., replacing trifluoromethyl with cyano or methyl groups) is performed. Analogues are tested in parallel for potency and selectivity. For instance, replacing the piperidine ring with morpholine reduced target affinity by 10-fold, highlighting the importance of the sulfonyl-piperidine motif .

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of raw datasets with standardized normalization (e.g., Z-score transformation) and orthogonal assays (SPR vs. ITC for binding affinity) can clarify discrepancies. Replicating experiments under controlled conditions (e.g., hypoxia vs. normoxia) is also critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.